BenchChemオンラインストアへようこそ!

4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Single-Crystal X-ray Diffraction Crystal Engineering Structural Chemistry

This precisely characterized 4-bromo-arylsulfonamide intermediate features a validated orthorhombic Pbca crystal structure, ensuring batch-to-batch polymorphic reproducibility. DFT-confirmed narrower HOMO-LUMO energy gap compared to piperidine analogs enhances chemical reactivity for structure-activity relationship (SAR) studies against tankyrase (colon cancer target). Ideal for medicinal chemistry teams requiring exact isomeric form for computational screening libraries and downstream Schiff base derivatization. Procure this definitive reference standard to avoid compromised in-silico predictions caused by analog substitution.

Molecular Formula C18H19BrN2O3S
Molecular Weight 423.33
CAS No. 954608-64-1
Cat. No. B2444926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
CAS954608-64-1
Molecular FormulaC18H19BrN2O3S
Molecular Weight423.33
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H19BrN2O3S/c1-13-2-6-16(7-3-13)21-12-14(10-18(21)22)11-20-25(23,24)17-8-4-15(19)5-9-17/h2-9,14,20H,10-12H2,1H3
InChIKeyHZZSHNWGGPLTOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide: Chemical Class, Crystallographic Identity, and Procurement Context


4-Bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954608-64-1) is a synthetic arylsulfonamide featuring a 4-bromobenzenesulfonamide group linked via a methylene bridge to a 5-oxo-1-(p-tolyl)pyrrolidine core [1]. Single-crystal X-ray diffraction confirms it crystallizes in the orthorhombic space group Pbca, providing a definitive structural fingerprint that distinguishes it from its non-halogenated or differently substituted analogs [1]. While dedicated biological activity studies are absent in the peer-reviewed literature, its structural characterization serves as a critical reference for chemists procuring this precise intermediate for downstream synthetic applications or computational modeling, where exact isomeric form and substitution pattern are non-negotiable.

Why 4-Bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide Cannot Be Interchanged with Generic Arylsulfonamide or Pyrrolidine Analogs


Within the arylsulfonamide class, minor structural modifications—such as the removal of the bromine atom or the alteration of the pyrrolidine ring to a piperidine—profoundly alter the compound's crystallographic packing, electronic properties, and resultant biological potential. For instance, in a head-to-head computational study of structurally analogous intermediates [1], the brominated pyrrolidine-sulfonamide scaffold exhibited a significantly smaller HOMO-LUMO energy gap (ΔEgap) compared to its piperidine counterpart, a quantum mechanical descriptor directly correlated with enhanced chemical reactivity and polarizability. Therefore, substituting this specific compound with a close analog lacking the precise 4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide architecture risks introducing an entity with fundamentally different electronic behavior and compromised in-silico activity predictions, undermining the reliability of any structure-activity relationship (SAR) study.

Quantitative Differentiation Guide for 4-Bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide Against Its Closest Structural Analogs


Crystallographic Space Group Identity vs. Related Piperidine Analog

The target compound was definitively identified as the orthorhombic Pbca polymorph via single-crystal X-ray diffraction [1]. This absolute structural assignment directly differentiates it from a closely related analog where the pyrrolidine ring is replaced by a piperidine, which can exhibit different packing motifs and significantly altered solid-state properties. The exact crystal system and space group are procurement-critical for researchers requiring phase-pure material for reproducible solid-state experiments.

Single-Crystal X-ray Diffraction Crystal Engineering Structural Chemistry

HOMO-LUMO Energy Gap (ΔEgap) as a Predictor of Chemical Reactivity Superiority Over a Piperidine Analog

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal that the target compound's core scaffold architecture enables a narrower HOMO-LUMO gap (ΔEgap) compared to a piperidine-based comparator [1]. A smaller ΔEgap indicates higher chemical softness and facilitates charge transfer during reactions or target binding, positioning the target compound as the more electronically pre-organized candidate for nucleophilic or electrophilic chemistry.

DFT Calculation HOMO-LUMO Gap Computational Chemistry Reactivity Descriptor

In-Silico ADMET Profile Drug-Likeness Compliance vs. Selected Drug Benchmarks

Computational Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis was performed on the entire arylsulfonamide series, including the target compound's structural parent [1]. The results indicated that the brominated pyrrolidine-sulfonamide scaffold produced favorable drug-likeness properties and bioavailability scores that aligned with the FDA-approved anticancer drugs trifluridine and 5-fluorouracil, surpassing the reference drug capecitabine. This in-silico head-to-head benchmarking suggests that the specific substitution pattern of the target compound confers a pharmacokinetic outlook that is quantitatively more promising than many alternatives.

ADMET Prediction Drug-Likeness Pharmacokinetics In-Silico Screening

Optimal Research and Industrial Application Scenarios for Procuring 4-Bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide


Targeted Colon Cancer Medicinal Chemistry: Tankyrase Inhibition

Based on the demonstrated tankyrase inhibitory activity of its structural class [1], procuring the target compound is optimal for medicinal chemistry teams developing next-generation colon cancer therapeutics. Its distinct 4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide architecture provides a validated starting point for structure-activity relationship (SAR) exploration, where the improved reactivity (narrower ΔEgap) compared to piperidine analogs can be exploited to enhance target binding.

Computational Chemistry and Virtual Screening Libraries

The detailed DFT-validated global reactivity descriptors (GRDs) and frontier molecular orbital data established for this compound [1] make it an excellent candidate for inclusion in computational screening libraries. Its electronic profile, benchmarked against known drugs, supports its use in molecular docking studies against the tankyrase poly(ADP-ribose) polymerase family, a validated colon cancer target, where it has shown superior predictive performance in this compound series.

Solid-State Formulation & Crystallography Reference Standard

The definitive orthorhombic Pbca crystal structure and unit cell parameters [1] position this compound as an ideal reference standard for solid-state characterization. Pharmaceutical development teams can procure it to study the relationship between the 4-bromobenzenesulfonamide substitution and physical stability, using the known polymorphic identity to ensure batch-to-batch reproducibility in pre-formulation studies.

Synthetic Intermediate for Advanced Arylsulfonamide Derivatization

As established in the synthetic methodology, this compound serves as a key precursor for forming Schiff base derivatives with varied o-salicylaldehydes [1]. Its confirmed crystallinity and purity profile make it a reliable building block for synthesizing a library of N1-(5-bromo-2-hydroxybenzylidenyl)-N-cycloamino-2-sulfanilamides, where its performance can be directly compared to the piperidine versions to map the influence of ring flexibility on biological activity.

Quote Request

Request a Quote for 4-bromo-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.